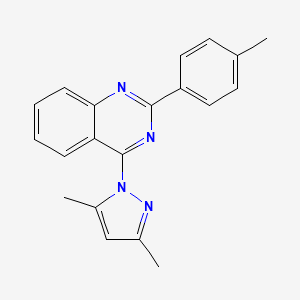

![molecular formula C13H17N3OS B5651335 2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5651335.png)

2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole

説明

2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole belongs to the class of benzimidazole derivatives. These compounds are known for their potential in various biological activities and have been studied extensively for their chemical and physical properties.

Synthesis Analysis

A study by Özil et al. (2018) details the synthesis of benzimidazole derivatives with a morpholine skeleton. These were synthesized starting from 5-morpholin-4-yl-2-nitroaniline with various aldehydes, using a rapid 'onepot' nitro reductive cyclization reaction with sodium hydrosulfite as a reagent (Özil, C. Parlak, & N. Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various methods. For instance, a study by Yoon et al. (2011) discusses the crystal structure of a similar benzimidazole compound, highlighting the planar nature of the benzimidazole ring and its dihedral angles with adjacent rings (Y. K. Yoon et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives have shown various chemical reactions, especially in the context of their biological activities. For example, Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and tested their antifungal activities, indicating diverse chemical reactivity (Zhi-qiang Qu, Fubo Li, Cheng-Mei Xing, & Lin Jiang, 2015).

Physical Properties Analysis

The physical properties of benzimidazole compounds, including those with a morpholine group, are often characterized by their crystal structures. The study by Yoon et al. (2011) provides insights into the physical structure through X-ray crystallography (Y. K. Yoon et al., 2011).

科学的研究の応用

Antibacterial Properties

Anti-Helicobacter Pylori Agents : Derivatives of 2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole, including compounds with a similar structure, have been shown to exhibit selective antibacterial properties against Helicobacter spp. These compounds act as potent bactericidal agents with minimum bactericidal concentrations comparable to those of clinically used antimicrobials like clarithromycin and metronidazole, while demonstrating species-specific activity (Kühler et al., 2002).

Novel Ethyl Benzimidazole Derivatives : Ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates, a novel class of benzimidazole derivatives incorporating a morpholine group, have shown high in-vitro antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus. Some of these compounds exhibited superior bioactivity compared to control agents like levofloxacin hydrochloride (Zhang et al., 2015).

Pharmacological and Toxicological Screening

- Dual-Acting Inhibitors : A study on novel benzimidazole-morpholine derivatives as dual-acting inhibitors revealed their potential as therapeutic agents for inflammatory diseases. These compounds showed inhibitory effects on enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), indicating their use in treating conditions involving inflammation (Can et al., 2017).

Anticancer Potential

- Potential Anticancer Agents : Research into 1,2‐disubstituted benzimidazole derivatives has shown that these compounds, which include a morpholine group, possess significant anticancer activities. Specific focus was on their selectivity against cell lines like MCF-7 and C6, indicating their potential as new anticancer agents (Yurttaş et al., 2013).

Antiglycation and Other Pharmacological Activities

- Antiglycation and Antioxidant Activities : Compounds such as 2-(morpholin-4-yl)-1-(propen-2-en-1-yl)-1H-benzimidazole have shown comparable antiglycation activities to aminoguanidine. Some derivatives also exhibited moderate antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 (DPP-4) inhibitory effects, broadening their potential pharmacological applications (Zhukovskaya et al., 2019).

特性

IUPAC Name |

4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-2-4-12-11(3-1)14-13(15-12)18-10-7-16-5-8-17-9-6-16/h1-4H,5-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFMDDGDYAXBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5651252.png)

![1-[(2,4-dichlorophenoxy)acetyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5651270.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5651286.png)

![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5651338.png)

![1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5651344.png)

![1-isopropyl-N-[2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5651345.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5651351.png)

![5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5651357.png)

![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)